molecular formula C18H16N4S B14455051 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine CAS No. 73819-28-0

4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine

Cat. No.: B14455051
CAS No.: 73819-28-0
M. Wt: 320.4 g/mol
InChI Key: UHNLSPPEMSHVID-UHFFFAOYSA-N
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Description

4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamidine group attached to a thienyl ring, further connected to a carbamimidoylphenyl group. It is known for its potential use in medicinal chemistry, particularly as an inhibitor of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of these enzymes, inhibiting their activity by preventing substrate binding or catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable tool in both research and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

CAS No.

73819-28-0

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenyl)thiophen-2-yl]benzenecarboximidamide

InChI

InChI=1S/C18H16N4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)

InChI Key

UHNLSPPEMSHVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)C(=N)N)C(=N)N

Origin of Product

United States

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